ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate
Overview
Description
Indole derivatives are a significant class of heterocyclic compounds found in natural products and drugs . They play a crucial role in cell biology and have been the focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
Indole derivatives can be synthesized using various strategies. For example, the Fischer indole synthesis involves reacting an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .Molecular Structure Analysis
The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new indole derivatives . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Chemical Reactions Analysis
The reaction of indole derivatives can proceed well, and the spectral data of the obtained compound can be consistent with those reported .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For example, some derivatives can be yellow crystals with specific melting points .Scientific Research Applications
Synthesis and Chemical Transformations
Transformation into Pyrimidine and Thiazole Derivatives
This compound can be transformed into various pyrimidine and thiazole derivatives. For instance, it has been used in the synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates (Zupančič, Svete, & Stanovnik, 2009). Similarly, it has been involved in the synthesis of 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates (Albreht, Uršič, Svete, & Stanovnik, 2009).
Use in the Preparation of Heterocyclic Systems
This compound has been employed in the synthesis of various heterocyclic systems such as 4H-pyrido[1,2-a]pyrimidin-4-ones, which are important in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Formation of Carbazole Derivatives
It has been used in the synthesis of antitumor olivacine derivatives, a series of compounds known for their anticancer properties (Jasztold-Howorko et al., 1994).
Synthesis of Pyrazolecarboxylates
The compound plays a role in the synthesis of pyrazolecarboxylates, which are key intermediates in the preparation of various pharmaceuticals (Hanzlowsky et al., 2003).
Formation of Spiro Compounds
It has been involved in reactions leading to the formation of asymmetrical spiro compounds, showcasing its versatility in organic synthesis (Yavari, Adib, Jahani-Moghaddam, & Bijanzadeh, 2002).
Optimization in Medicinal Chemistry
The compound has been used to improve allosteric parameters for cannabinoid receptor modulators, showing its application in the design of new pharmaceutical agents (Khurana et al., 2014).
Future Directions
properties
IUPAC Name |
ethyl 3-(dimethylaminomethylideneamino)-5-methoxy-1-methylindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-6-22-16(20)15-14(17-10-18(2)3)12-9-11(21-5)7-8-13(12)19(15)4/h7-10H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBSZXJEPZEIBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)OC)N=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901128292 | |
Record name | Ethyl 3-[[(dimethylamino)methylene]amino]-5-methoxy-1-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901128292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate | |
CAS RN |
1217885-75-0 | |
Record name | Ethyl 3-[[(dimethylamino)methylene]amino]-5-methoxy-1-methyl-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217885-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[[(dimethylamino)methylene]amino]-5-methoxy-1-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901128292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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